molecular formula C17H17ClF6N2O B1338694 (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride CAS No. 58560-52-4

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

Cat. No. B1338694
CAS RN: 58560-52-4
M. Wt: 414.8 g/mol
InChI Key: WESWYMRNZNDGBX-XRZFDKQNSA-N
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Description

Synthesis Analysis

The synthesis of related quinolinemethanol compounds has been explored in the context of antimalarial agents. One such compound, alpha-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride, was synthesized and biologically tested along with its O-acetyl and N-acetyl derivatives. The synthesis process encountered challenges with direct hydrogenation of the alpha-pyridyl ketone, which yielded low results. However, a novel procedure was developed that allowed for the formation of piperidyl quinolinemethanols in satisfactory yields .

Molecular Structure Analysis

In a related study, the molecular structure of a synthesized compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was confirmed through single crystal X-ray diffraction studies. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. The structure is characterized by both inter and intramolecular hydrogen bonds, as well as C—Cl···π and π···π interactions. These findings are supported by density functional theory calculations, which optimize the structural coordinates and align with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include substitution reactions. For instance, the synthesis of the dichloro-benzenesulfonyl-piperidin-4-yl compound involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride. The reactivity and interaction of molecules in such reactions can be further understood through Hirshfeld surface analysis and three-dimensional energy framework analysis, which quantify the intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are multifaceted. The crystal structure of the dichloro-benzenesulfonyl-piperidin-4-yl compound is stabilized by various interactions and is stable in a temperature range of 20-170°C, as revealed by thermogravimetric analysis. The electronic properties, such as the HOMO-LUMO energy gap and other electronic parameters, were evaluated to understand the reactivity of the molecule. Additionally, molecular electrostatic potential maps were used to identify reactive sites on the molecular surface .

Scientific Research Applications

  • ®-(-)-Phenylephrine hydrochloride

    • Scientific Field : Pharmacology
    • Application Summary : It is a α1-adrenoceptor agonist; pKi values are 5.86, 4.87 and 4.70 for α1D, α1B and α1A receptors respectively .
    • Methods of Application : The effect of this compound on cardiomyocyte contraction rate was assessed by monitoring intracellular calcium fluctuations .
    • Results : Phenylephrine increased the calcium fluctuation rate of cardiomyocytes compared to untreated cells .
  • L-lysine hydrochloride-doped sulphamic acid

    • Scientific Field : Material Science
    • Application Summary : These crystals have been grown by slow evaporation technique for optical applications .
    • Methods of Application : X-ray diffraction experiments confirmed the orthorhombic structure of these crystals .
    • Results : The doped crystals have high transmission than the pure sulphamic acid crystal .
  • Glycine Methyl Ester Hydrochloride

    • Scientific Field : Opto-Electronics
    • Application Summary : This compound is used in the synthesis of single crystals for opto-electronic applications .
  • ®-(-)-Phenylephrine hydrochloride

    • Scientific Field : Pharmacology
    • Application Summary : It is a α1-adrenoceptor agonist; pKi values are 5.86, 4.87 and 4.70 for α1D, α1B and α1A receptors respectively .
    • Methods of Application : The effect of this compound on cardiomyocyte contraction rate was assessed by monitoring intracellular calcium fluctuations .
    • Results : Phenylephrine increased the calcium fluctuation rate of cardiomyocytes compared to untreated cells .
  • L-lysine hydrochloride-doped sulphamic acid

    • Scientific Field : Material Science
    • Application Summary : These crystals have been grown by slow evaporation technique for optical applications .
    • Methods of Application : X-ray diffraction experiments confirmed the orthorhombic structure of these crystals .
    • Results : The doped crystals have high transmission than the pure sulphamic acid crystal .
  • Glycine Methyl Ester Hydrochloride

    • Scientific Field : Opto-Electronics
    • Application Summary : This compound is used in the synthesis of single crystals for opto-electronic applications .
  • ®-(-)-Phenylephrine hydrochloride

    • Scientific Field : Pharmacology
    • Application Summary : It is a α1-adrenoceptor agonist; pKi values are 5.86, 4.87 and 4.70 for α1D, α1B and α1A receptors respectively .
    • Methods of Application : The effect of this compound on cardiomyocyte contraction rate was assessed by monitoring intracellular calcium fluctuations .
    • Results : Phenylephrine increased the calcium fluctuation rate of cardiomyocytes compared to untreated cells .
  • L-lysine hydrochloride-doped sulphamic acid

    • Scientific Field : Material Science
    • Application Summary : These crystals have been grown by slow evaporation technique for optical applications .
    • Methods of Application : X-ray diffraction experiments confirmed the orthorhombic structure of these crystals .
    • Results : The doped crystals have high transmission than the pure sulphamic acid crystal .
  • Glycine Methyl Ester Hydrochloride

    • Scientific Field : Opto-Electronics
    • Application Summary : This compound is used in the synthesis of single crystals for opto-electronic applications .

Safety And Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include developing new synthetic routes, finding new applications, or studying the compound’s behavior in biological systems.


Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. If you have more specific questions about this compound or a related topic, feel free to ask!


properties

IUPAC Name

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-XRZFDKQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459293
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

CAS RN

58560-52-4
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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